3-(Chloromethyl)cyclobutan-1-amine;hydrochloride
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Overview
Description
3-(Chloromethyl)cyclobutan-1-amine;hydrochloride is a chemical compound with the molecular formula C5H11Cl2N and a molecular weight of 156.05 g/mol . It is a hydrochloride salt form of 3-(chloromethyl)cyclobutan-1-amine, which is a cyclobutane derivative. This compound is typically found in a powder form and is used in various chemical and pharmaceutical applications.
Preparation Methods
The synthesis of 3-(Chloromethyl)cyclobutan-1-amine;hydrochloride involves several steps. One common synthetic route includes the chloromethylation of cyclobutan-1-amine. The reaction conditions often involve the use of chloromethylating agents such as formaldehyde and hydrochloric acid. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
3-(Chloromethyl)cyclobutan-1-amine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding cyclobutanone derivatives or reduction to form cyclobutan-1-amine derivatives.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free amine and hydrochloric acid.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Chloromethyl)cyclobutan-1-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its reactive chloromethyl group.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)cyclobutan-1-amine;hydrochloride involves its reactive chloromethyl group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it useful in the design of enzyme inhibitors, where it can irreversibly bind to the active site of the enzyme, thereby inhibiting its activity. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-(Chloromethyl)cyclobutan-1-amine;hydrochloride can be compared with other similar compounds, such as:
3-(Bromomethyl)cyclobutan-1-amine;hydrobromide: Similar structure but with a bromomethyl group instead of a chloromethyl group.
3-(Iodomethyl)cyclobutan-1-amine;hydroiodide: Similar structure but with an iodomethyl group instead of a chloromethyl group.
Cyclobutan-1-amine derivatives: Various derivatives with different substituents on the cyclobutane ring.
The uniqueness of this compound lies in its specific reactivity due to the chloromethyl group, which can be exploited in various chemical and biological applications .
Properties
IUPAC Name |
3-(chloromethyl)cyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN.ClH/c6-3-4-1-5(7)2-4;/h4-5H,1-3,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNOZJYUTITFDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)CCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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